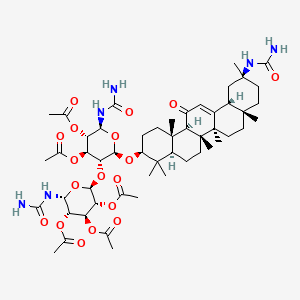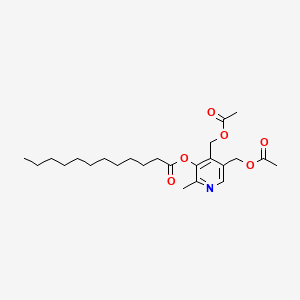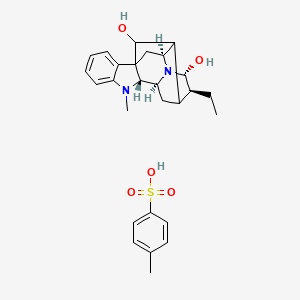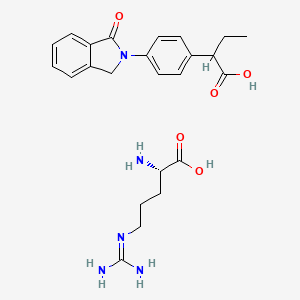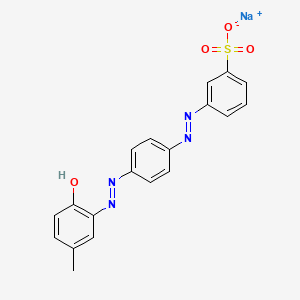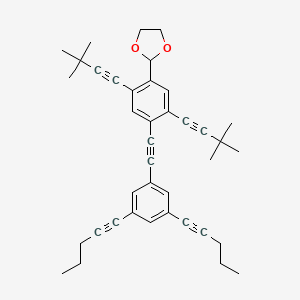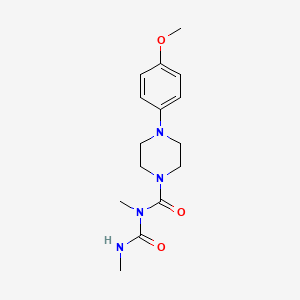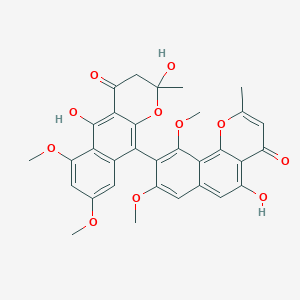
Fonsecinone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fonsecinone C is a dimeric naphthopyran compound with the molecular formula C₃₂H₂₈O₁₁. It was originally isolated from the fungus Aspergillus niger . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fonsecinone C can be synthesized through the cultivation of Aspergillus niger under specific conditions. The fungus is grown in a suitable medium, and the compound is extracted and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus niger. The fermentation broth is then processed to isolate and purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Fonsecinone C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine (Br₂) and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or altered biological properties .
Wissenschaftliche Forschungsanwendungen
Fonsecinone C has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Studied for its role in fungal metabolism and secondary metabolite production.
Wirkmechanismus
Fonsecinone C exerts its effects through the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis. This inhibition disrupts the bacterial cell membrane synthesis, leading to the death of the bacterial cells . The compound specifically binds to FabI, producing concentration-dependent inhibition effects .
Vergleich Mit ähnlichen Verbindungen
- Fonsecinone A
- Aurasperone A
- Aurasperone E
Eigenschaften
CAS-Nummer |
95152-77-5 |
|---|---|
Molekularformel |
C32H28O11 |
Molekulargewicht |
588.6 g/mol |
IUPAC-Name |
9-(2,5-dihydroxy-6,8-dimethoxy-2-methyl-4-oxo-3H-benzo[g]chromen-10-yl)-5-hydroxy-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C32H28O11/c1-13-7-17(33)25-18(34)8-14-9-20(39-4)27(29(41-6)22(14)30(25)42-13)24-16-10-15(38-3)11-21(40-5)23(16)28(36)26-19(35)12-32(2,37)43-31(24)26/h7-11,34,36-37H,12H2,1-6H3 |
InChI-Schlüssel |
XWHLKURAEUPHAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)CC(O5)(C)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


